3alpha-Akebonoic acid

カタログ番号 B604982

CAS番号:

104777-61-9

分子量: 440.67

InChIキー: XWVVPZWKCNXREE-SZZFFQAKSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

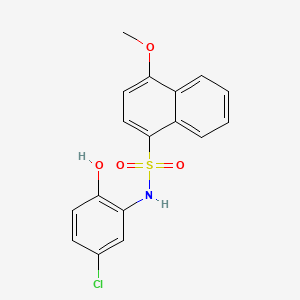

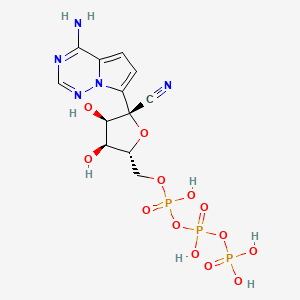

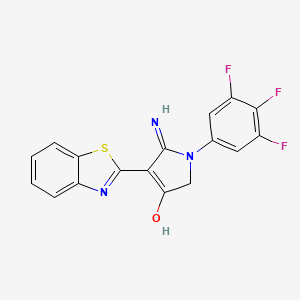

3alpha-Akebonoic acid is a type of triterpenoid . It has a molecular weight of 440.7 and a molecular formula of C29H44O3 . It is usually available in powder form .

Synthesis Analysis

The synthesis of 3alpha-Akebonoic acid is not explicitly mentioned in the search results. .Molecular Structure Analysis

The chemical name of 3alpha-Akebonoic acid is (4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid . The structure is consistent with this name .Physical And Chemical Properties Analysis

3alpha-Akebonoic acid is a powder with a molecular weight of 440.7 and a molecular formula of C29H44O3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用

Application in Antibacterial Activity

- Scientific Field : Microbiology

- Summary of Application : 3alpha-Akebonoic acid has been found to have in vitro bacteriostatic activity against four assayed Gram-positive bacterial strains . In particular, it showed antibacterial activity toward MRSA with a MIC value of 25 μg/mL, which was more potent than kanamycin (MIC 125 μg/mL) .

- Methods of Application : The antibacterial activity was tested in vitro .

- Results : The compound showed significant antibacterial activity, particularly against MRSA .

Application in Cancer Research

- Scientific Field : Oncology

- Summary of Application : 3alpha-Akebonoic acid has shown interesting in vitro growth inhibitory activity against human tumor A549 and HeLa cell lines .

- Methods of Application : The growth inhibitory activity was tested in vitro .

- Results : The compound showed significant growth inhibitory activity, with IC50 values ranging from 8.8 and 5.6 μM, respectively .

Application in Diabetes Research

- Scientific Field : Endocrinology

- Summary of Application : 3alpha-Akebonoic acid has shown significant in vitro α-glucosidase inhibitory activity .

- Methods of Application : The α-glucosidase inhibitory activity was tested in vitro .

- Results : The compound showed significant α-glucosidase inhibitory activity, with IC50 values from 0.035 to 0.367 mM, which were more potent than the reference compound acarbose (IC50 0.409 mM) .

Application in Alzheimer’s Disease Research

- Scientific Field : Neurology

- Summary of Application : 3alpha-Akebonoic acid has been suggested to interfere with presenilin , a protein that is mutated in some forms of Alzheimer’s disease. This suggests potential applications in the research and treatment of Alzheimer’s disease .

- Methods of Application : The interference with presenilin was likely tested in vitro .

- Results : While the specific results are not detailed, the compound’s interaction with presenilin suggests it may have potential therapeutic effects in Alzheimer’s disease .

Application in Saponin Research

- Scientific Field : Phytochemistry

- Summary of Application : 3alpha-Akebonoic acid has been identified as a component of new 30-noroleanane triterpenoid saponins isolated from the stem of Holboellia coriacea . This suggests potential applications in the research of saponins, a class of chemical compounds found in particular abundance in various plant species .

- Methods of Application : The identification of 3alpha-Akebonoic acid as a component of these saponins was likely achieved through detailed spectral and chemical evidence .

- Results : The discovery of 3alpha-Akebonoic acid in these saponins expands our understanding of the chemical diversity of saponins .

Application in Phytochemistry

- Scientific Field : Phytochemistry

- Summary of Application : 3alpha-Akebonoic acid has been identified as a component of new 30-noroleanane triterpenoid saponins isolated from the stem of Holboellia coriacea . This suggests potential applications in the research of saponins, a class of chemical compounds found in particular abundance in various plant species .

- Methods of Application : The identification of 3alpha-Akebonoic acid as a component of these saponins was likely achieved through detailed spectral and chemical evidence .

- Results : The discovery of 3alpha-Akebonoic acid in these saponins expands our understanding of the chemical diversity of saponins .

Safety And Hazards

特性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,26-,27+,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVVPZWKCNXREE-WPLIZOQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3alpha-Akebonoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)

![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)

![N-{3-[(diphenylacetyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide](/img/structure/B604906.png)

![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)